molecular formula C17H16N2O2S B11027386 N-benzyl-2-methyl-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide

N-benzyl-2-methyl-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide

Cat. No.: B11027386
M. Wt: 312.4 g/mol
InChI Key: KITVWFHOBCDLJD-UHFFFAOYSA-N
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Description

N-benzyl-2-methyl-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a benzyl group, a methyl group, and a carboxamide group. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methyl-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminobenzenethiol with an appropriate carbonyl compound, such as acetyl chloride, to form the benzothiazine ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the benzothiazine intermediate.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-benzyl-2-methyl-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Sodium hydride, alkyl halides, in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated benzothiazine derivatives.

Scientific Research Applications

N-benzyl-2-methyl-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide has been studied for various applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism by which N-benzyl-2-methyl-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting enzyme activity. The benzothiazine ring structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxo-3,4-dihydro-2H-1,3-benzothiazine: Lacks the benzyl and carboxamide groups, which may result in different biological activities.

    N-benzyl-2-methyl-4-oxo-3,4-dihydro-2H-1,3-benzothiazine: Similar structure but without the carboxamide group, potentially altering its reactivity and applications.

Uniqueness

N-benzyl-2-methyl-4-oxo-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide is unique due to the presence of both the benzyl and carboxamide groups, which enhance its chemical reactivity and potential biological activities. These functional groups contribute to its ability to interact with various molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-benzyl-2-methyl-4-oxo-3H-1,3-benzothiazine-2-carboxamide

InChI

InChI=1S/C17H16N2O2S/c1-17(16(21)18-11-12-7-3-2-4-8-12)19-15(20)13-9-5-6-10-14(13)22-17/h2-10H,11H2,1H3,(H,18,21)(H,19,20)

InChI Key

KITVWFHOBCDLJD-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=O)C2=CC=CC=C2S1)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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